

A Technical Guide to the Therapeutic Potential of **trans-2-Tridecen-1-ol**

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Compound of Interest

Compound Name: *trans-2-Tridecen-1-ol*

Cat. No.: B7803506

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For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Tridecen-1-ol is an unsaturated fatty alcohol that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of its biological activities, with a primary focus on its prospective anticancer effects. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Anticancer Potential

The most significant evidence for the therapeutic potential of **trans-2-tridecen-1-ol** lies in its apparent anticancer properties. A key study investigating the bioactive constituents of *Moricandia sinaica* (Boiss.) Boiss identified **trans-2-tridecen-1-ol** as a major component of a methanol extract that exhibited selective cytotoxicity against a triple-negative breast cancer cell line.^{[1][2][3]}

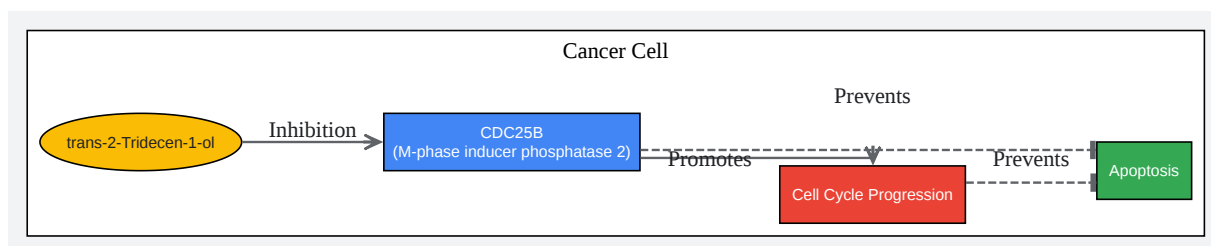
Cytotoxicity Data

While the study did not report an IC₅₀ value for the isolated **trans-2-tridecen-1-ol**, it did establish the cytotoxicity of the methanol extract of *Moricandia sinaica* shoots, in which **trans-2-tridecen-1-ol** was a primary constituent (over 35%).^{[1][2][3]}

Cell Line	Extract Component	IC50 Value (of Extract)	Reference
MDA-MB-231 (Triple-Negative Breast Cancer)	Methanol Extract of Moricandia sinaica Shoots	114.32 µg/mL	[1][3]
MCF7 (Breast Cancer)	Methanol Extract of Moricandia sinaica Shoots	> 300 µg/mL	[1][3]
HepG2 (Liver Carcinoma)	Methanol Extract of Moricandia sinaica Shoots	> 300 µg/mL	[1][3]
HUVEC (Normal Human Umbilical Vein Endothelial Cells)	Methanol Extract of Moricandia sinaica Shoots	> 300 µg/mL	[1][3]

Proposed Mechanism of Action: Inhibition of CDC25 Phosphatases

In silico molecular docking studies have suggested a potential mechanism for the anticancer activity of **trans-2-tridecen-1-ol**.^{[1][2][3]} The compound is predicted to bind to M-phase inducer phosphatases 1 and 2 (CDC25A and CDC25B), with a higher binding energy for CDC25B.^{[1][2][3]} These phosphatases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.^{[1][2][3]}



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Proposed mechanism of action for *trans*-2-Tridecen-1-ol.

Experimental Protocols

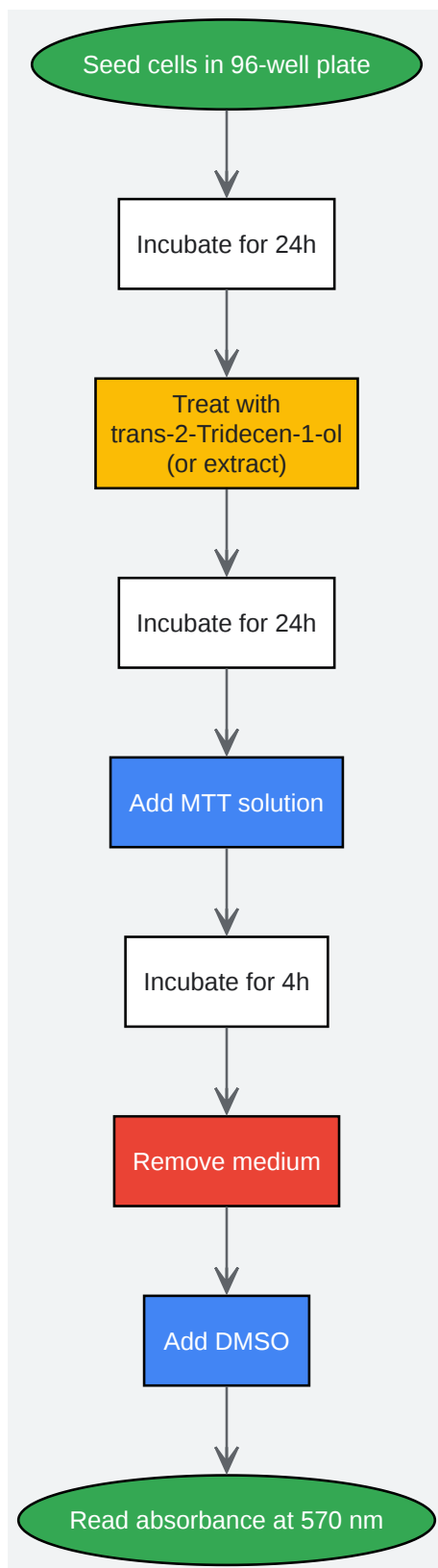
The following protocols are based on the methodology used in the study of *Moricandia sinaica* extract.[1][3]

Cell Culture:

- MDA-MB-231, MCF7, HepG2, and HUVEC cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM).
- The medium was supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT Assay):

- Cells were seeded in 96-well plates at a density of 1×10^4 cells per well.
- After 24 hours of incubation, the cells were treated with various concentrations of the plant extract.
- The treated cells were incubated for a further 24 hours.
- Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well.
- The plates were incubated for 4 hours at 37°C.
- The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- The absorbance was measured at 570 nm using a microplate reader.
- The percentage of cell viability was calculated, and the IC₅₀ value was determined.



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Workflow for the MTT cytotoxicity assay.

Anti-inflammatory and Antimicrobial Potential

The evidence for the anti-inflammatory and antimicrobial properties of **trans-2-tridecen-1-ol** is currently indirect and requires further investigation.

Association with Bioactive Essential Oils

trans-2-Tridecen-1-ol has been identified as a minor constituent (0.39%) in the essential oil of cilantro (*Coriandrum sativum* L. leaves).[4] This essential oil demonstrated notable in vitro anti-inflammatory and antimicrobial activities.[4] However, due to the low concentration of **trans-2-tridecen-1-ol** in the oil, these activities cannot be directly attributed to the compound.

Biological Activity of Cilantro Essential Oil	Experimental Method	Reference
Anti-inflammatory	Egg albumin and trypsin-induced inflammation	[4]
Antimicrobial	Well diffusion method	[4]

Further research utilizing the isolated **trans-2-tridecen-1-ol** is necessary to determine its specific contribution to these effects.

Conclusion and Future Directions

Current research, particularly in the area of oncology, suggests that **trans-2-tridecen-1-ol** is a promising candidate for further therapeutic development. The compound's association with the cytotoxic extract of *Moricandia sinaica* and its predicted interaction with key cell cycle regulators warrant more in-depth investigation.

Future research should prioritize:

- Isolation and Purification: Conducting studies with highly purified **trans-2-tridecen-1-ol** to definitively ascertain its biological activities.
- In Vitro Studies: Expanding the range of cancer cell lines tested to determine the compound's spectrum of activity and to confirm the IC50 values reported by commercial suppliers.

- Mechanism of Action Studies: Validating the predicted inhibition of CDC25 phosphatases through enzymatic assays and further molecular biology techniques.
- In Vivo Studies: Evaluating the efficacy and safety of **trans-2-tridecen-1-ol** in preclinical animal models of cancer and inflammation.

The development of a robust body of evidence for the therapeutic effects of **trans-2-tridecen-1-ol** will be crucial for its potential translation into clinical applications.

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